2,3-Dichloro-6,7-difluoroquinoxaline
Overview
Description
2,3-Dichloro-6,7-difluoroquinoxaline is a heterocyclic compound with the molecular formula C8H2Cl2F2N2 It is a derivative of quinoxaline, characterized by the presence of chlorine and fluorine atoms at specific positions on the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6,7-difluoroquinoxaline typically involves the nucleophilic substitution of fluorine atoms in 6,7-difluoroquinoxaline derivatives. One common method includes the reaction of 6,7-difluoroquinoxaline with trichlorophosphate under heating conditions . Another approach involves the replacement of fluorine atoms with various nucleophiles such as dialkylamines, sodium azide, and sodium methoxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6,7-difluoroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles such as amines and alkoxides.
Oxidation and Reduction: Potential for oxidation and reduction reactions, although specific conditions and reagents are less documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like dialkylamines, sodium azide, and sodium methoxide are commonly used.
Oxidation and Reduction:
Major Products Formed:
Substitution Products: Formation of various substituted quinoxalines depending on the nucleophile used.
Oxidation and Reduction Products:
Scientific Research Applications
2,3-Dichloro-6,7-difluoroquinoxaline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6,7-difluoroquinoxaline is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
- 2,3-Dichloroquinoxaline
- 6,7-Difluoroquinoxaline
- 2,3,6,7-Tetrachloroquinoxaline
- 2,3-Dichloro-6-nitroquinoxaline
- 2,3-Dichloro-6-methylquinoxaline
Comparison: 2,3-Dichloro-6,7-difluoroquinoxaline is unique due to the presence of both chlorine and fluorine atoms on the quinoxaline ring, which imparts distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
2,3-dichloro-6,7-difluoroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQLMJCICYOHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443450 | |
Record name | 2,3-DICHLORO-6,7-DIFLUOROQUINOXALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91895-30-6 | |
Record name | 2,3-Dichloro-6,7-difluoroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91895-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-DICHLORO-6,7-DIFLUOROQUINOXALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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